N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide
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Overview
Description
N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the imino group and the sulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the imino group, leading to different oxidation states.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thiazole derivatives, such as:
- N,N-diethyl-4-{(2Z)-2-[(4-methylphenyl)imino]-3-propyl-2,3-dihydro-1,3-thiazol-4-yl}benzenesulfonamide
- Benzenamine, N,N-diethyl-4-[[(4-methylphenyl)imino]methyl]-
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H29N3O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(4-methylphenyl)imino-3-propyl-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H29N3O2S2/c1-5-16-26-22(17-29-23(26)24-20-12-8-18(4)9-13-20)19-10-14-21(15-11-19)30(27,28)25(6-2)7-3/h8-15,17H,5-7,16H2,1-4H3 |
InChI Key |
DJBOPFGXNGHRJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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